molecular formula C17H19N3O3 B2392210 N-(1-cyanocyclobutyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide CAS No. 1258776-74-7

N-(1-cyanocyclobutyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide

Cat. No.: B2392210
CAS No.: 1258776-74-7
M. Wt: 313.357
InChI Key: KTORYEPLAABMES-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclobutyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide” is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound features a cyanocyclobutyl group and a benzoxazinone moiety, which may contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanocyclobutyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzoxazinone Core: This can be achieved by cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carbonyl compound.

    Introduction of the Cyanocyclobutyl Group: This step may involve the reaction of a cyclobutyl derivative with a cyanating agent under controlled conditions.

    Coupling of the Two Moieties: The final step could involve coupling the benzoxazinone core with the cyanocyclobutyl group through an amide bond formation reaction, using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzoxazines.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of “N-(1-cyanocyclobutyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide” would depend on its specific biological target. Generally, benzoxazines can interact with various enzymes, receptors, or other proteins, modulating their activity. The cyanocyclobutyl group may enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazinone Derivatives: Compounds with similar benzoxazinone cores but different substituents.

    Cyclobutyl Amides: Compounds featuring the cyanocyclobutyl group but different amide linkages.

Uniqueness

The uniqueness of “N-(1-cyanocyclobutyl)-3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide” lies in its specific combination of the benzoxazinone and cyanocyclobutyl moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-16(22)20(13-5-2-3-6-14(13)23-12)10-7-15(21)19-17(11-18)8-4-9-17/h2-3,5-6,12H,4,7-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTORYEPLAABMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CCC(=O)NC3(CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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